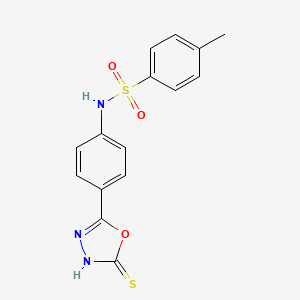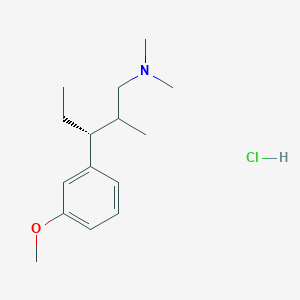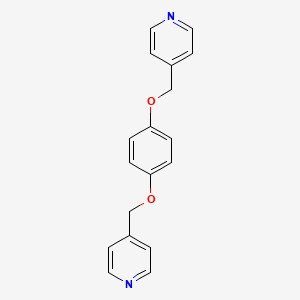
1,4-Bis(pyridin-4-ylmethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(pyridin-4-ylmethoxy)benzene is an organic compound with the molecular formula C18H16N2O2. It is characterized by a benzene ring substituted with two pyridin-4-ylmethoxy groups at the 1 and 4 positions. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers due to its ability to act as a linker molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(pyridin-4-ylmethoxy)benzene can be synthesized through a multi-step process involving the reaction of 4-pyridinemethanol with 1,4-dibromobenzene. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(pyridin-4-ylmethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,4-Bis(pyridin-4-ylmethoxy)benzene involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination leads to the formation of stable metal-organic frameworks and coordination polymers. The molecular targets include metal ions such as zinc, copper, and iron. The pathways involved in the formation of these structures depend on the reaction conditions and the nature of the metal ions .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(pyridin-3-ylmethoxy)benzene: Similar structure but with pyridine rings at the 3-position.
1,4-Bis(imidazoly-1-yl)benzene: Contains imidazole rings instead of pyridine rings.
4,4′-(1H-1,2,4-triazol-1-yl)methylene-bis(benzonic acid): Contains triazole rings and carboxylic acid groups.
Uniqueness
1,4-Bis(pyridin-4-ylmethoxy)benzene is unique due to its specific substitution pattern, which allows for the formation of highly stable and versatile metal-organic frameworks. Its ability to act as a bidentate ligand makes it particularly useful in the synthesis of complex coordination polymers .
Properties
Molecular Formula |
C18H16N2O2 |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
4-[[4-(pyridin-4-ylmethoxy)phenoxy]methyl]pyridine |
InChI |
InChI=1S/C18H16N2O2/c1-2-18(22-14-16-7-11-20-12-8-16)4-3-17(1)21-13-15-5-9-19-10-6-15/h1-12H,13-14H2 |
InChI Key |
YXEKMCOVNMMJIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=NC=C2)OCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{3-[(1R)-1-aminoethyl]-2-fluorophenyl}-1,1-difluoro-2-methylpropan-2-ol](/img/structure/B11764052.png)
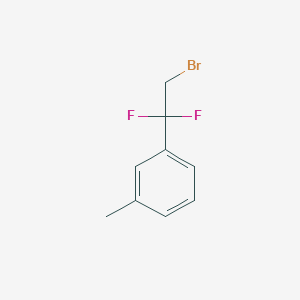
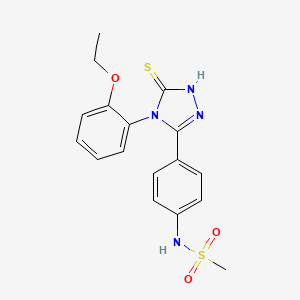
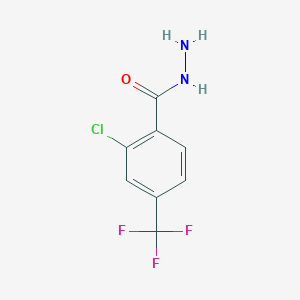
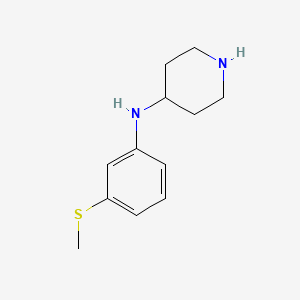
![4-(5-Azaspiro[2.4]heptan-5-yl)benzoic acid](/img/structure/B11764085.png)
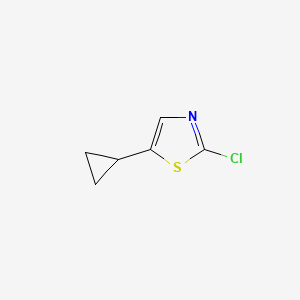
![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11764096.png)
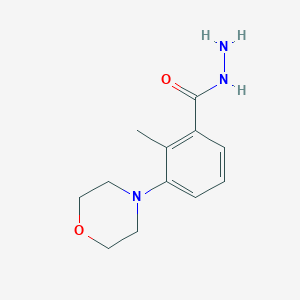
![tert-Butyl (S)-3-methyl-5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B11764106.png)
![(1S,6R)-3-Methyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B11764113.png)
